molecular formula C6H6BrClN2O2 B1379337 2-Bromo-3-nitroaniline hydrochloride CAS No. 1803610-71-0

2-Bromo-3-nitroaniline hydrochloride

Cat. No. B1379337
M. Wt: 253.48 g/mol
InChI Key: YQAVSLIPTZMOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitroaniline hydrochloride is a chemical compound with the molecular formula C6H6BrClN2O2 . It is not intended for human or veterinary use and is used for research purposes. The compound is an orange to dark brown crystalline powder .


Synthesis Analysis

The synthesis of 2-Bromo-3-nitroaniline hydrochloride could potentially involve several steps. One possible method involves the nitration of bromobenzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another approach could involve a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-nitroaniline hydrochloride is 1S/C6H5BrN2O2.ClH/c7-6-4 (8)2-1-3-5 (6)9 (10)11;/h1-3H,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-3-nitroaniline hydrochloride is a crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Research on bromo-nitroaniline compounds often focuses on their synthesis and characterization due to their utility as intermediates in organic synthesis. For instance, a study detailed the synthesis of 2-bromo-4-nitrophenol, highlighting a method involving diazotization and the Sandmeyer reaction, starting from 2-methoxy-5-nitroaniline. This method was optimized by examining the influence of solvents and reactants, showing its efficiency and suitability for commercial production (Li Zi-ying, 2008). Another study reported on the green synthesis of a Schiff base compound, emphasizing the potential of such methodologies in creating compounds with urease inhibitory and antioxidant activities (Abida Zulfiqar et al., 2020).

Potential Biological Activities

Bromo-nitroaniline derivatives have been explored for their biological activities. For example, the urease inhibitory activity of synthesized compounds could have implications in medicine and agriculture, suggesting that similar structures might possess valuable bioactivities (Abida Zulfiqar et al., 2020).

Material Science and Chemical Properties

In material science, the phase behavior of mixtures involving bromo-nitroaniline compounds has been studied, such as the phase diagram of urea–4-bromo-2-nitroaniline systems. These studies provide insights into the miscibility, crystallization, and thermodynamic properties of such mixtures, which could be relevant for the development of new materials and understanding of molecular interactions (R. Reddi et al., 2012).

Environmental and Degradation Studies

The degradation behavior of related compounds, such as bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), has been examined to understand their stability and decomposition in various conditions, which is crucial for assessing their environmental impact and stability in commercial formulations (M. Matczuk et al., 2012).

Safety And Hazards

2-Bromo-3-nitroaniline hydrochloride may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

2-bromo-3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAVSLIPTZMOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitroaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-nitroaniline hydrochloride
Reactant of Route 2
2-Bromo-3-nitroaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-nitroaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-nitroaniline hydrochloride
Reactant of Route 5
2-Bromo-3-nitroaniline hydrochloride
Reactant of Route 6
2-Bromo-3-nitroaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.